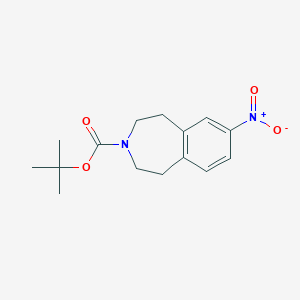

tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate

Description

tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate is a benzazepine derivative featuring a seven-membered azepine ring fused to a benzene core. The compound is partially hydrogenated (2,3,4,5-tetrahydro), with a tert-butyl carboxylate ester at position 3 and a nitro (-NO₂) substituent at position 7. Its molecular formula is estimated as C₁₅H₁₉N₂O₄ (molecular weight ~291.3 g/mol). The nitro group confers strong electron-withdrawing properties, while the tert-butyl ester enhances lipophilicity, influencing solubility and reactivity. Benzazepines are pharmacologically significant, with structural analogs reported in diabetes research and enzyme inhibition .

Properties

IUPAC Name |

tert-butyl 7-nitro-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(18)16-8-6-11-4-5-13(17(19)20)10-12(11)7-9-16/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNGAICPLMKBHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzazepine Core: The initial step involves the cyclization of a suitable precursor to form the benzazepine ring. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Nitro Group: The nitro group can be introduced via nitration, using a mixture of concentrated nitric acid and sulfuric acid.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

Substitution: Sodium methoxide or other strong nucleophiles.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Reduction: 7-amino-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate.

Substitution: Various substituted benzazepines depending on the nucleophile used.

Hydrolysis: 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate has been investigated for its potential as a pharmacological agent. It serves as a precursor for synthesizing various bioactive compounds.

Key Studies:

- A study highlighted its role in synthesizing derivatives that exhibit enhanced biological activity against specific targets, such as receptors involved in neurological disorders .

Neuropharmacology

Research indicates that this compound could modulate neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This modulation could lead to therapeutic effects in conditions such as depression and anxiety.

Case Study:

A recent investigation demonstrated that derivatives of this compound showed increased binding affinity to serotonin receptors compared to traditional antidepressants .

Biochemical Assays

The compound is utilized in various biochemical assays to evaluate enzyme activity and receptor-ligand interactions. Its ability to inhibit or activate specific enzymes makes it a candidate for drug discovery processes.

Application Examples:

- Inhibitory assays against enzymes linked to metabolic disorders have shown promising results when using this compound as an inhibitor .

Synthetic Chemistry

This compound is employed as a building block in the synthesis of more complex organic molecules. Its versatility allows chemists to create diverse chemical entities.

Synthesis Overview:

The compound can undergo various reactions (e.g., alkylation, acylation) to produce derivatives with tailored properties for specific applications in drug development.

Mechanism of Action

The mechanism of action of tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzazepine core can bind to various receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Substituent Impact:

- Nitro (-NO₂): Enhances electrophilicity, stabilizes negative charges, and reduces solubility in polar solvents. May influence binding to biological targets (e.g., glucose transporters) via dipole interactions .

- Bromomethyl (-CH₂Br): Increases molecular weight and steric bulk.

- Methylamino (-NHCH₃): Introduces basicity and hydrogen-bonding capacity, improving solubility in aqueous media. Likely alters pharmacokinetics compared to nitro or bromo analogs .

Physicochemical Properties

- Solubility: The nitro analog’s lipophilicity (logP ~2.5) likely limits aqueous solubility, whereas the methylamino derivative (logP ~1.8) shows improved solubility due to ionization.

- Stability : The bromomethyl analog may degrade under basic conditions due to bromine’s lability, whereas the nitro group offers thermal and oxidative stability.

Biological Activity

Tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C15H20N2O4

- Molecular Weight : 292.33 g/mol

- IUPAC Name : this compound

- CAS Number : Not specified in the available literature.

Antitumor Activity

Research indicates that compounds similar to tert-butyl 7-nitro derivatives exhibit significant antitumor properties. For instance, studies on related benzazepine derivatives have shown their effectiveness against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in tumor growth and proliferation.

Antimicrobial Properties

Tert-butyl 7-nitro derivatives have been evaluated for their antimicrobial activity. In vitro studies suggest that these compounds demonstrate notable effectiveness against a range of bacterial strains. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Some studies have highlighted the neuroprotective effects of benzazepine derivatives. These compounds may exert protective actions against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Benzazepine Core : Using cyclization reactions involving appropriate precursors.

- Nitration : Introduction of the nitro group at the 7-position through electrophilic aromatic substitution.

- Carboxylation : Addition of the carboxylate group to complete the structure.

Case Study 1: Antitumor Activity Assessment

A study conducted on a series of benzazepine derivatives, including tert-butyl 7-nitro variants, demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). The IC50 values ranged from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various benzazepine derivatives, tert-butyl 7-nitro showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL.

| Compound | Activity Type | IC50/MIC Value |

|---|---|---|

| Tert-butyl 7-nitro derivative | Antitumor | 10–20 µM |

| Tert-butyl 7-nitro derivative | Antimicrobial | <50 µg/mL |

Q & A

Q. What are the recommended methodologies for synthesizing tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate with high yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functional group protection. Key steps:

Nitration : Introduce the nitro group at the 7-position of the benzazepine core under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Carboxylation : Use tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) to protect the amine group .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., using MeOH/H₂O) to isolate the product.

Q. Critical Parameters :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature (Nitration) | 0–5°C | Prevents over-nitration |

| Boc Protection Time | 12–16 hours | Ensures complete protection |

| Solvent for Recrystallization | MeOH/H₂O (7:3) | Maximizes crystal purity |

Reference : Synthesis of analogous benzazepine derivatives (e.g., tert-butyl spiroquinazoline carboxylates) highlights the importance of stepwise functionalization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₁₅H₂₀N₂O₄: 293.1497) .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.

Reference : Structural elucidation of tert-butyl spiroquinazoline carboxylates demonstrates the utility of NMR and HRMS for nitro-containing heterocycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between theoretical predictions and experimental observations?

Methodological Answer: Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:

Computational Modeling : Use DFT (Density Functional Theory) to simulate NMR chemical shifts (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in the tetrahydrobenzazepine system).

X-ray Crystallography : Resolve absolute configuration and confirm substituent positions (e.g., tert-butyl pyrazolo-pyridine carboxylate structures ).

Case Study : For tert-butyl 3-oxo-hexahydropyrazolopyridine carboxylate, X-ray diffraction resolved ambiguities in NOE correlations .

Q. What experimental design principles apply when assessing the environmental fate of this compound?

Methodological Answer: Follow the INCHEMBIOL framework :

Physicochemical Properties : Measure logP (octanol-water partition coefficient) to predict bioavailability.

Degradation Studies :

- Abiotic : Hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV light, λ = 254 nm).

- Biotic : Microbial degradation assays (e.g., soil slurry under aerobic/anaerobic conditions).

Ecotoxicity : Use Daphnia magna or Aliivibrio fischeri bioassays for acute toxicity screening.

Q. Design Considerations :

Q. How should researchers address contradictory purity data from HPLC analyses?

Methodological Answer:

Method Validation :

- Column : C18 with 5 µm particle size.

- Mobile Phase : Acetonitrile/water (gradient: 30% → 70% acetonitrile over 20 min).

- Detection : UV at 254 nm (nitro group absorption) .

Impurity Identification :

- LC-MS/MS : Characterize impurities (e.g., de-nitrated byproducts or Boc-deprotected intermediates).

- Spiking Experiments : Add suspected impurities (e.g., tert-butyl 7-amino derivatives) to confirm retention times.

Q. Acceptance Criteria :

Q. What strategies are recommended for evaluating the pharmacological activity of this compound?

Methodological Answer:

Target Identification : Screen against GPCRs (e.g., dopamine or serotonin receptors) due to structural similarity to benzazepine-based drugs .

In Vitro Assays :

- Binding Affinity : Radioligand displacement assays (e.g., [³H]SCH23390 for D1 receptors).

- Functional Activity : cAMP accumulation or calcium flux assays.

ADME Profiling :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion.

- Caco-2 Permeability : Predict intestinal absorption.

Reference : Benzazepine intermediates are used in drug discovery for CNS targets, emphasizing the need for robust in vitro models .

Data Contradiction Analysis Example :

If HPLC purity data conflicts with NMR integration:

Hypothesis : Co-eluting impurities or solvent artifacts.

Action : Re-run NMR in deuterated DMSO (to dissolve non-polar impurities) and compare with HPLC-MS results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.